molecular formula C16H20N2O2S B11047358 1-(cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11047358
M. Wt: 304.4 g/mol
InChI Key: OXWIBODXBRFQLF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is an organic compound that features a pyrrole ring substituted with cyclopropylmethyl, dimethyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyclopropylmethyl, dimethyl, and phenylsulfonyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares structural similarities with the cyclopropyl and phenylsulfonyl groups.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity and biological activities.

Uniqueness

1-(Cyclopropylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is unique due to its specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(cyclopropylmethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C16H20N2O2S/c1-11-12(2)18(10-13-8-9-13)16(17)15(11)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-10,17H2,1-2H3

InChI Key

OXWIBODXBRFQLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3CC3)C

Origin of Product

United States

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